![molecular formula C19H24N4 B2831572 2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 88268-01-3](/img/structure/B2831572.png)

2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

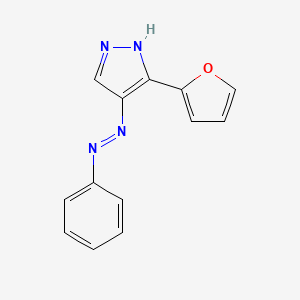

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines .

Molecular Structure Analysis

Pyrimidine has an appreciable dipole moment and is perhaps the most thermodynamically stable of three dinitrogen-containing analogs of benzene .

Chemical Reactions Analysis

Pyrimidines have been known to exhibit a range of reactions. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step .

Physical And Chemical Properties Analysis

Pyrimidines are generally solid and have a range of physical and chemical properties depending on their specific structures .

科学的研究の応用

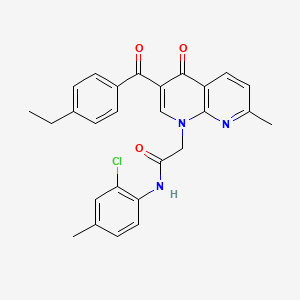

Antitumor Activity

The research into 2-(4-benzylpiperazino)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine and related compounds has shown promising results in antitumor activities. A study focused on a series of 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, closely related in structure, demonstrated significant in vitro antitumor activities against human cancer cell lines, including A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer). The most potent compound in this series exhibited greater activity than gefitinib, highlighting the potential of these compounds in cancer treatment (Guo et al., 2012).

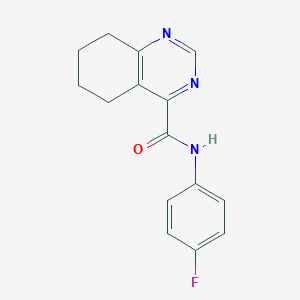

Anti-Inflammatory and Antinociceptive Properties

Compounds structurally related to this compound have been studied for their potential in treating inflammatory conditions and pain. A particular focus has been on 2-aminopyrimidines as ligands for the histamine H4 receptor, with derivations leading to compounds that exhibit anti-inflammatory effects in animal models and antinociceptive activity in pain models. This supports the potential of H4 receptor antagonists in managing pain and inflammation (Altenbach et al., 2008).

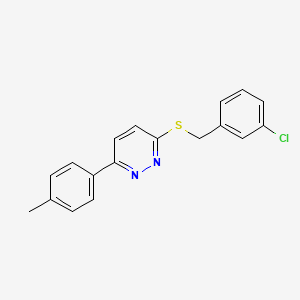

Antimicrobial Activity

Another area of application for derivatives of this compound includes antimicrobial properties. A novel synthesis approach for pyrazolo[3,4-d]pyrimidine derivatives has revealed their potential as antibacterial agents. Through efficient and environmentally friendly reactions, these derivatives have been evaluated for their antibacterial activity, showcasing the broad spectrum of utility for compounds within this chemical class (Rostamizadeh et al., 2013).

作用機序

Target of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Mode of Action

Pyrimidine derivatives are known to exert their anti-inflammatory effects by inhibiting the response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidines play a crucial role in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules .

Pharmacokinetics

The pharmacokinetics of pyrimidine derivatives can vary widely depending on their specific chemical structure .

Result of Action

Pyrimidine derivatives are known to have a broad spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis activities .

Action Environment

It is known that the biological activity of pyrimidine derivatives can be influenced by various factors, including the specific chemical structure of the compound, the presence of other compounds, and the physiological conditions of the organism .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4/c1-15-17-8-5-9-18(17)21-19(20-15)23-12-10-22(11-13-23)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBCZDXWSUFMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorobenzyl)thio]-6-methylpyrimidin-4-ol](/img/structure/B2831490.png)

![(2Z)-7-methyl-3-oxo-N,5-diphenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2831493.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-fluorobenzamide](/img/structure/B2831494.png)

![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2831502.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2831508.png)